molecular formula C20H28N2O4S2 B3998430 N-tert-butyl-2,4-dimethyl-5-[methyl-(4-methylphenyl)sulfonylamino]benzenesulfonamide

N-tert-butyl-2,4-dimethyl-5-[methyl-(4-methylphenyl)sulfonylamino]benzenesulfonamide

Cat. No.: B3998430
M. Wt: 424.6 g/mol
InChI Key: XLJZQPRUAYQBPM-UHFFFAOYSA-N
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Description

N-tert-butyl-2,4-dimethyl-5-[methyl-(4-methylphenyl)sulfonylamino]benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This specific compound features a tert-butyl group, multiple methyl groups, and a sulfonylamino group attached to a benzenesulfonamide core, making it a unique and potentially valuable molecule for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-2,4-dimethyl-5-[methyl-(4-methylphenyl)sulfonylamino]benzenesulfonamide typically involves multiple steps, starting with the preparation of the benzenesulfonamide core. The tert-butyl group and other substituents are introduced through a series of alkylation and sulfonylation reactions. Common reagents used in these reactions include tert-butyl chloride, methyl iodide, and sulfonyl chlorides. The reaction conditions often involve the use of strong bases like sodium hydride or potassium tert-butoxide to facilitate the alkylation and sulfonylation processes.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems could enhance the efficiency and scalability of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography would be employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-2,4-dimethyl-5-[methyl-(4-methylphenyl)sulfonylamino]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the sulfonyl group to a sulfinyl or sulfide group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonylamino group can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfinyl or sulfide derivatives.

    Substitution: Various substituted benzenesulfonamides.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, particularly as an antimicrobial or anticancer agent.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-tert-butyl-2,4-dimethyl-5-[methyl-(4-methylphenyl)sulfonylamino]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonylamino group can form strong hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the compound’s hydrophobic tert-butyl and methyl groups can enhance its binding affinity to hydrophobic pockets within proteins, further modulating their function.

Comparison with Similar Compounds

Similar Compounds

    N-butylbenzenesulfonamide: A simpler analog with a butyl group instead of the tert-butyl and additional methyl groups.

    2,4-dimethylbenzenesulfonamide: Lacks the tert-butyl and sulfonylamino groups, making it less complex.

    N-methylbenzenesulfonamide: Contains a methyl group instead of the more complex substituents.

Uniqueness

N-tert-butyl-2,4-dimethyl-5-[methyl-(4-methylphenyl)sulfonylamino]benzenesulfonamide stands out due to its combination of multiple substituents, which can enhance its chemical reactivity and binding properties. The presence of the tert-butyl group adds steric bulk, potentially increasing its selectivity for certain molecular targets. Additionally, the sulfonylamino group provides a versatile functional group for further chemical modifications.

Properties

IUPAC Name

N-tert-butyl-2,4-dimethyl-5-[methyl-(4-methylphenyl)sulfonylamino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O4S2/c1-14-8-10-17(11-9-14)28(25,26)22(7)18-13-19(16(3)12-15(18)2)27(23,24)21-20(4,5)6/h8-13,21H,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLJZQPRUAYQBPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=CC(=C(C=C2C)C)S(=O)(=O)NC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-tert-butyl-2,4-dimethyl-5-[methyl-(4-methylphenyl)sulfonylamino]benzenesulfonamide
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N-tert-butyl-2,4-dimethyl-5-[methyl-(4-methylphenyl)sulfonylamino]benzenesulfonamide
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N-tert-butyl-2,4-dimethyl-5-[methyl-(4-methylphenyl)sulfonylamino]benzenesulfonamide
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N-tert-butyl-2,4-dimethyl-5-[methyl-(4-methylphenyl)sulfonylamino]benzenesulfonamide

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